

Spectroscopic Profile of 6-Heptene-2,5-dione: A Technical Guide

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Compound of Interest

Compound Name: 6-Heptene-2,5-dione

Cat. No.: B15441688

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the dicarbonyl compound **6-heptene-2,5-dione**. The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the methodologies for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **6-heptene-2,5-dione**, offering a clear and concise reference for compound identification and characterization.

Table 1: ^1H NMR Spectroscopic Data for 6-Heptene-2,5-dione

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Data not available in search results				

Predicted chemical shifts based on structure analysis suggest the presence of signals for vinyl, methylene, and methyl protons. The vinyl protons at the 6- and 7-positions would likely appear in the downfield region (around 5-6 ppm). The methylene protons at positions 3 and 4, situated between two carbonyl groups, would be expected in the range of 2.5-3.0 ppm. The methyl protons at position 1 would likely be the most upfield signal, around 2.2 ppm.

Table 2: ^{13}C NMR Spectroscopic Data for 6-Heptene-2,5-dione

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Based on the structure of **6-heptene-2,5-dione**, seven distinct carbon signals are expected. The carbonyl carbons (C2 and C5) would be the most downfield, typically in the range of 200-210 ppm. The alkene carbons (C6 and C7) would appear around 120-140 ppm. The methylene carbons (C3 and C4) would be expected in the 30-40 ppm range, and the methyl carbon (C1) would be the most upfield signal, likely below 30 ppm.

Table 3: IR Spectroscopic Data for 6-Heptene-2,5-dione

Frequency (cm^{-1})	Intensity	Assignment
Data not available in search results		

The IR spectrum of **6-heptene-2,5-dione** is expected to show a strong, characteristic absorption band for the C=O stretching of the ketone functional groups, typically in the region of 1715-1725 cm^{-1} . Additionally, a medium intensity peak corresponding to the C=C stretching of the alkene group should be observable around 1640-1680 cm^{-1} . C-H stretching vibrations for both sp^2 (alkene) and sp^3 (alkane) hybridized carbons would be present above and below 3000 cm^{-1} , respectively.

Table 4: Mass Spectrometry Data for 6-Heptene-2,5-dione

m/z	Relative Intensity	Assignment
43	100%	[CH ₃ CO] ⁺ (Base Peak)
55	High	[CH ₂ =CHCO] ⁺
27	High	[C ₂ H ₃] ⁺

The mass spectrum of **6-heptene-2,5-dione** is characterized by a base peak at m/z 43, corresponding to the stable acetyl cation. Other significant fragments at m/z 55 and 27 are also observed. The molecular ion peak [M]⁺ at m/z 126 may be of low intensity.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **6-heptene-2,5-dione** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- **Data Acquisition:** ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
 - For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans is necessary.

- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. The spectra are then phased, baseline corrected, and referenced to the TMS signal (0 ppm). Integration of the ^1H NMR signals provides the relative ratio of protons.

Infrared (IR) Spectroscopy

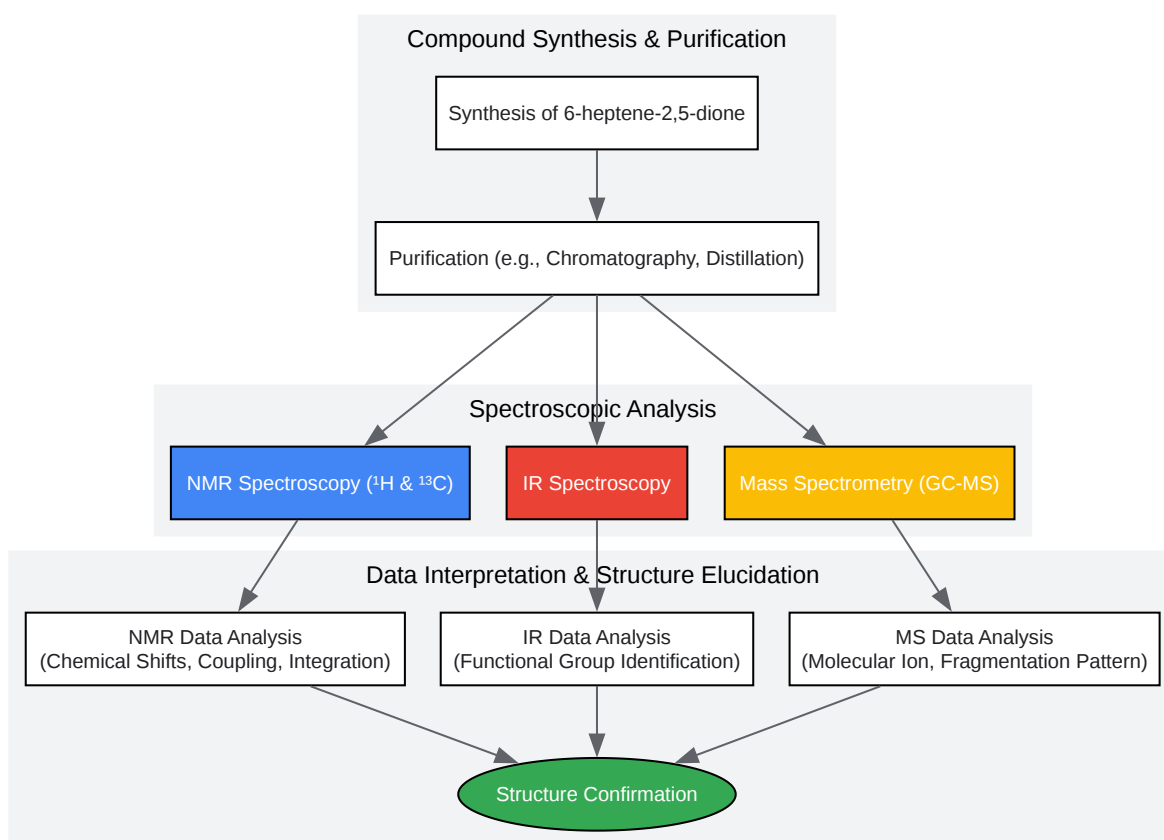
- **Sample Preparation:** For a liquid sample like **6-heptene-2,5-dione**, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and analyzed in a solution cell. For vapor-phase IR, the sample is heated to produce a vapor that is introduced into a gas cell.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or the solvent) is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded.
- **Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** For a volatile compound like **6-heptene-2,5-dione**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection and Data Processing:** The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative ion intensity versus m/z .

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-heptene-2,5-dione**.



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